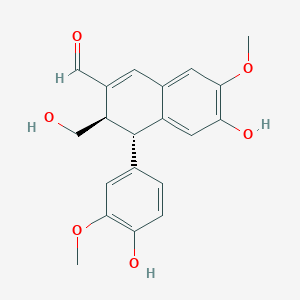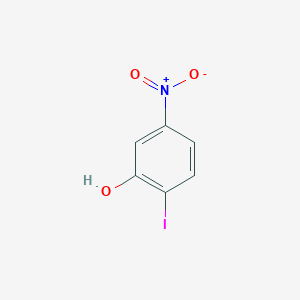
2-Yodo-5-nitrofenol
Descripción general
Descripción
2-Iodo-5-nitrophenol, also known as 2-Iodo-5-nitrophenol, is a useful research compound. Its molecular formula is C6H4INO3 and its molecular weight is 265.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-5-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-5-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Degradación fotocatalítica
2-Yodo-5-nitrofenol: se utiliza en estudios que implican la degradación fotocatalítica de nitrofenoles, que son amenazas significativas para los ecosistemas y la salud humana . El compuesto sirve como modelo para comprender las vías de degradación y la eficiencia de los fotocatalizadores como los complejos TiO2-biopolímero-ligando-metal.
Catálisis en síntesis orgánica
En la síntesis orgánica, This compound es un precursor de varios procesos catalíticos. Es particularmente útil en la yodación de compuestos aromáticos, que es un paso crítico en la síntesis de productos farmacéuticos y materiales bioactivos .
Remediación ambiental
Este compuesto juega un papel en la ciencia ambiental, particularmente en la remediación de sitios contaminados. La investigación sobre el comportamiento de los nitrofenoles en el medio ambiente puede conducir a mejores estrategias de limpieza y métodos de eliminación más seguros .
Ciencia de materiales
This compound: se utiliza en la investigación de la ciencia de los materiales para comprender las propiedades de los nuevos materiales. Su estructura molecular puede influir en el diseño de nuevos compuestos con características específicas para aplicaciones industriales .
Métodos de química analítica
En la química analítica, This compound es a menudo un tema en el desarrollo de nuevos métodos analíticos. Sus propiedades lo convierten en un candidato ideal para probar la eficacia de las técnicas cromatográficas o espectroscópicas .
Química medicinal
El compuesto también se estudia en química medicinal por su posible uso en la síntesis de fármacos. Su estructura puede modificarse para crear nuevos productos farmacéuticos, y comprender su reactividad es crucial para desarrollar nuevos agentes terapéuticos .
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-Iodo-5-nitrophenol are not mentioned in the search results, it is worth noting that nitrophenols are important compounds in various fields of research, including drug development, environmental studies, and biochemistry . Therefore, future research could potentially explore these areas further.
Mecanismo De Acción
Target of Action
Nitrophenols, a class of compounds to which 2-iodo-5-nitrophenol belongs, have been found to interact with enzymes such asSulfotransferase 1A1 and Alpha-amylase 2B . These enzymes play crucial roles in various biological processes, including metabolism and digestion.
Mode of Action
Nitrophenols are known to undergo a series of reactions involvingnucleophilic aromatic substitution . This process could potentially lead to the replacement of the nitro group with a hydroxyl group, altering the compound’s interaction with its targets .
Biochemical Pathways
For instance, mononitrophenols can be hydroxylated to replace the NO2 group, consequently releasing NO2− and resulting in ortho−/para-dihydroxybenzene .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2789±300 °C and a density of 2176±006 g/cm3 . These properties could potentially influence the compound’s bioavailability.
Result of Action
Nitrophenols are known to be toxic and can have various effects on cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Iodo-5-nitrophenol. For instance, nitrophenols, including 2-Iodo-5-nitrophenol, can be degraded in the environment through photocatalytic processes . Furthermore, the presence of other chemicals in the environment can also affect the degradation and action of 2-Iodo-5-nitrophenol .
Análisis Bioquímico
Biochemical Properties
It is known that nitroaromatic compounds, such as 2-Iodo-5-nitrophenol, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Nitroaromatic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that nitroaromatic compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2-iodo-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUACYTMKOLNBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595465 | |
| Record name | 2-Iodo-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197243-46-2 | |
| Record name | 2-Iodo-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

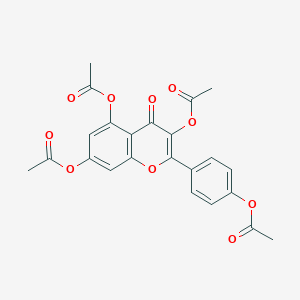
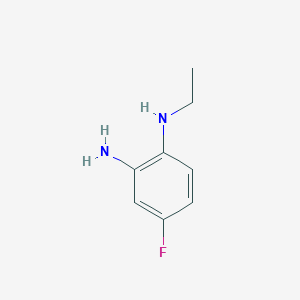
![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)

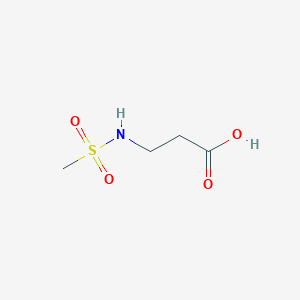

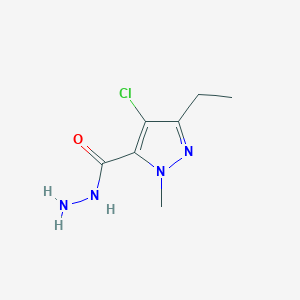
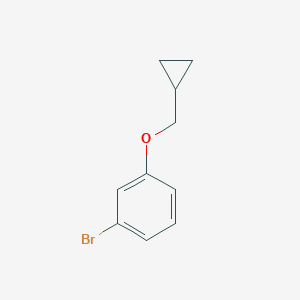
![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)

